4-Nitrofenil salicilato

Descripción general

Descripción

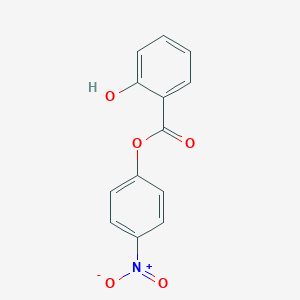

4-Nitrophenyl salicylate, also known as 4-Nitrophenyl salicylate, is a useful research compound. Its molecular formula is C13H9NO5 and its molecular weight is 259.21 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Nitrophenyl salicylate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Nitrophenyl salicylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrophenyl salicylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Radiofluoración indirecta de biomoléculas

Los ésteres activados con 4-nitrofenilo, como el 4-nitrofenil salicilato, son sintones superiores para la radiofluoración indirecta de biomoléculas . Se utilizan para preparar sintones de acilación marcados con 18F en un solo paso, lo que es un método estándar para el etiquetado radiactivo indirecto . Esto es particularmente útil en técnicas de imagen molecular como la tomografía por emisión de positrones (PET), que utiliza radiofármacos marcados con radionucleidos de vida corta .

Estudio comparativo con otros ésteres activados

El this compound se puede utilizar en estudios comparativos con otros ésteres activados en condiciones de radiofluoración directa . Por ejemplo, un estudio comparó los ésteres activados con 4-nitrofenilo (PNP) con los ésteres activados con 2,3,5,6-tetrafluorfenilo (TFP) comúnmente utilizados . El estudio demostró la superioridad de los ésteres PNP en condiciones de radiofluoración directa con cinética de acilación favorable .

Reducción ecológica de 4-nitrofenol

El this compound se puede utilizar en la reducción ecológica de 4-nitrofenol . Este proceso implica la reducción electroquímica de 4-nitrofenol sobre diferentes sustratos metálicos y carbonosos . El proceso es simple y efectivo, transformando 4-nitrofenol en 4-aminofenol prácticamente sin subproductos no deseados .

Descontaminación del agua

El proceso de reducción electroquímica de 4-nitrofenol, donde se puede utilizar this compound, también es beneficioso para la descontaminación del agua

Safety and Hazards

While specific safety and hazard information for 4-Nitrophenyl salicylate is not available in the retrieved papers, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Direcciones Futuras

The future directions of 4-Nitrophenyl salicylate research could involve its use in the development of nanostructured materials, given its role in the catalytic reduction of 4-nitrophenol . Additionally, its use in the selective N-terminal acylation of peptides and proteins suggests potential applications in chemical biology and biopharmaceuticals .

Mecanismo De Acción

Target of Action

4-Nitrophenyl salicylate is a biochemical used in proteomics research It’s known that salicylates, a group to which 4-nitrophenyl salicylate belongs, inhibit prostaglandin synthesis under specific conditions .

Mode of Action

The compound undergoes a process known as the Smiles rearrangement, facilitated by α- and β-Cyclodextrins . This rearrangement proceeds through the mechanism of intramolecular aromatic nucleophilic substitution . The catalysis is interpreted in terms of a tighter binding of the anionic, highly delocalized δ-complex intermediate than that of the substrate to cyclodextrins .

Biochemical Pathways

Salicylates, including 4-Nitrophenyl salicylate, are synthesized from chorismate, derived from the shikimate pathway . Two salicylic acid biosynthetic pathways have been elucidated in plants, namely, the ICS and the PAL pathways . Both pathways originate from a primary metabolic precursor, chorismate .

Pharmacokinetics

For instance, aspirin, a well-known salicylate, is absorbed well in the gastrointestinal tract, but only about 70% is absorbed intact due to first-pass hydrolysis by esterases in the liver . Once in the circulation, aspirin is hydrolyzed rapidly, and its half-life is only about 10 minutes .

Result of Action

It’s known that salicylates inhibit prostaglandin synthesis, which can have various effects on the body, including reducing inflammation and pain .

Action Environment

It’s known that the compound can be used to rapidly prepare 18 f-labelled acylation synthons in one step . This suggests that the compound’s action, efficacy, and stability could be influenced by factors related to the radiofluorination conditions .

Análisis Bioquímico

Biochemical Properties

4-Nitrophenyl salicylate is known to interact with various enzymes and proteins. For instance, it has been used as a substrate in studies involving the enzyme salicylate hydroxylase . The nature of these interactions often involves the formation of activated esters, which play a crucial role in biochemical reactions .

Cellular Effects

The cellular effects of 4-Nitrophenyl salicylate are not fully understood. It has been suggested that it may influence cell function by interacting with various cellular processes. For instance, it has been used in studies investigating the effects of salicylates on microbial growth and toxicity .

Molecular Mechanism

The molecular mechanism of 4-Nitrophenyl salicylate involves its conversion into activated esters, which can then participate in various biochemical reactions . These activated esters can interact with biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound can be used to prepare activated esters in a rapid manner, suggesting that it may have a relatively short half-life in biochemical reactions .

Propiedades

IUPAC Name |

(4-nitrophenyl) 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5/c15-12-4-2-1-3-11(12)13(16)19-10-7-5-9(6-8-10)14(17)18/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTIAAYONYIWGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

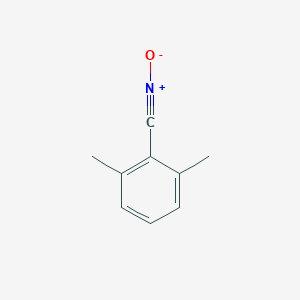

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342039 | |

| Record name | 4-Nitrophenyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17374-48-0 | |

| Record name | 4-Nitrophenyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrophenyl Salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

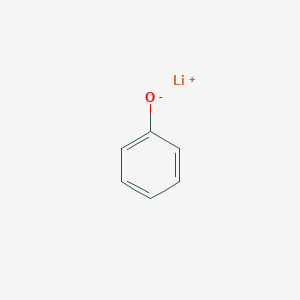

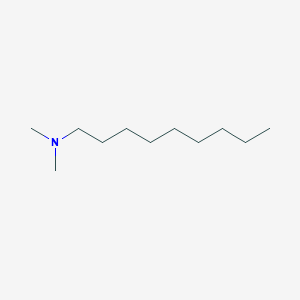

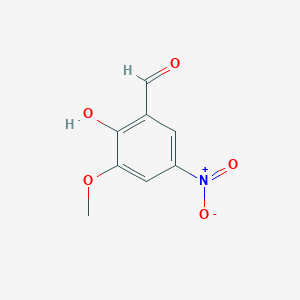

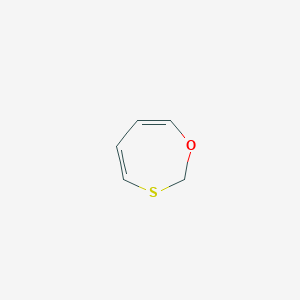

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Potassium;4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B99846.png)

![3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino]-](/img/structure/B99862.png)